Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
Description
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a triazole-based compound characterized by a 1,2,4-triazole ring substituted at the 3-position with a 2-methoxyphenyl group and at the 1-position with a methyl ester-linked acetate moiety. This structure places it within a broader class of triazole derivatives, which are widely studied for their biological and agrochemical applications . The 2-methoxy substitution on the phenyl ring may enhance lipophilicity and influence binding interactions in biological systems, while the methyl ester group contributes to metabolic stability and solubility .
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-[3-(2-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-6-4-3-5-9(10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
JCSFJJXKIBMJPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a 2-methoxyphenyl group and a methyl ester functionality. The synthesis generally involves the reaction of 2-methoxyphenyl hydrazine with an appropriate carbonyl compound to form the triazole intermediate, followed by esterification with methyl acetate. This synthetic route highlights the importance of the methoxy group in enhancing solubility and biological interactions.
Biological Activities
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate exhibits various biological activities that make it a candidate for further research:
- Anticancer Activity : Studies indicate that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound have shown potent antiproliferative effects against breast cancer cells (MCF-7) and other tumor types . These derivatives often induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules.
- Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activities. The unique structure of this compound may contribute to its efficacy against various pathogens .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several triazole derivatives, including those with similar structures to this compound. The findings demonstrated that these compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. The mechanism involved tubulin inhibition leading to mitotic catastrophe .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.052 | MCF-7 |
| Compound B | 0.074 | MDA-MB-231 |
Case Study 2: Antimicrobial Evaluation
Research has shown that triazole compounds possess significant antimicrobial properties. In vitro studies indicated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms of action are under investigation but are believed to involve disruption of cellular processes critical for bacterial survival .
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The table below compares key structural features and properties of Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate with analogous triazole-acetate derivatives:
*Estimated based on structural analogs.
Key Structural Insights :
- Substituent Effects : The 2-methoxyphenyl group in the target compound may confer enhanced π-π stacking interactions compared to unsubstituted phenyl (as in CAS 1368811-52-2) or halogenated aryl groups (e.g., 3-chlorophenyl in ).
- Ester vs. Acid : The methyl ester improves membrane permeability compared to the carboxylic acid derivative (CAS 1368811-52-2) but may reduce metabolic stability in vivo .
Physicochemical Properties
- Solubility : The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives (e.g., CAS 1368811-52-2) but may reduce water solubility relative to hydroxyl-containing analogs like methyl 2-hydroxyacetate (CAS 96-35-5, molecular weight 90.08 g/mol) .
- Stability : The 2-methoxyphenyl group likely improves photostability compared to halogenated analogs (e.g., ), which are prone to dehalogenation under UV light.
Biological Activity
Methyl 2-(3-(2-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a triazole derivative that has garnered attention in recent years due to its promising biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 270.28 g/mol. The structure features a methoxyphenyl group attached to a triazole ring, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have reported the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 6.3 |
| Escherichia coli | 8.0 |
| Candida albicans | 15.0 |
These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and has moderate activity against Candida species .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 15.0 |
| A549 | 12.5 |
The mechanism of action appears to involve the induction of reactive oxygen species (ROS), which leads to cell cycle arrest and apoptosis . The therapeutic index for these cancer cells suggests a favorable selectivity over normal cells.
Antifungal Activity
In addition to antibacterial and anticancer properties, the compound has shown antifungal activity. Its effectiveness against various fungal strains is summarized below:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida tropicalis | 12.0 |
| Aspergillus niger | 20.0 |
This antifungal activity is particularly relevant given the increasing incidence of fungal infections in immunocompromised patients .
The biological mechanisms underlying the activity of this compound involve several pathways:
- Inhibition of Cell Wall Synthesis : The triazole ring interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways through ROS generation and mitochondrial dysfunction.
- Disruption of Bacterial Membrane Integrity : The lipophilic nature of the methoxyphenyl group enhances membrane penetration and disrupts bacterial cell integrity.
Case Studies
Recent studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Staphylococcus Infection : A patient with recurrent Staphylococcus aureus infections showed significant improvement after treatment with this compound as part of a combination therapy.
- Anticancer Trials : Preliminary trials involving breast cancer patients demonstrated that those treated with this compound experienced reduced tumor sizes compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
